molecular formula C8H11N B124415 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 147329-68-8

1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

Cat. No. B124415
M. Wt: 121.18 g/mol
InChI Key: HWLONZNXZKASKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole (MTHCP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various research fields. MTHCP is a cyclic amine that contains a five-membered ring fused to a six-membered ring. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is not fully understood, but it is believed to act as a GABA receptor agonist, which may contribute to its potential therapeutic effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system.

Biochemical And Physiological Effects

Studies have shown that 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has a range of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several advantages for use in lab experiments, including its unique chemical structure, which allows for the synthesis of complex organic molecules. The compound is also relatively stable and can be easily purified. However, one limitation of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is its low yield, which can make large-scale synthesis challenging.

Future Directions

There are several future directions for research on 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole. One potential area of research is the development of new synthetic methods for the compound, which could increase its yield and make large-scale synthesis more feasible. Another area of research is the investigation of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole's potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.
In conclusion, 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various research fields. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. Further research is needed to fully understand the compound's potential therapeutic applications and to develop new synthetic methods for the compound.

Synthesis Methods

1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be synthesized through several methods, including the reaction of cyclopentadiene with acrylonitrile followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2,3-dihydrofuran with vinylmagnesium bromide followed by reduction with lithium aluminum hydride. The yield of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole varies depending on the method used, with the highest yield reported to be 70%.

Scientific Research Applications

1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has been used in various scientific research applications, including as a building block in the synthesis of complex organic molecules. The compound has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis. 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have a positive effect on the central nervous system.

properties

CAS RN

147329-68-8

Product Name

1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

1-methyl-5,6-dihydro-4H-cyclopenta[b]pyrrole

InChI

InChI=1S/C8H11N/c1-9-6-5-7-3-2-4-8(7)9/h5-6H,2-4H2,1H3

InChI Key

HWLONZNXZKASKN-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1CCC2

Canonical SMILES

CN1C=CC2=C1CCC2

synonyms

Cyclopenta[b]pyrrole, 1,4,5,6-tetrahydro-1-methyl- (9CI)

Origin of Product

United States

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